Methyl 2-bromo-3,4-dimethoxybenzoate
Description
Methyl 2-bromo-3,4-dimethoxybenzoate is a brominated aromatic ester featuring methoxy substituents at the 3- and 4-positions of the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly for constructing benzodioxole derivatives and flavone analogs . Its synthesis typically involves selective bromination using reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), achieving high yields (92%) . The methoxy groups enhance electron density on the aromatic ring, influencing reactivity in subsequent transformations such as nucleophilic substitutions or cyclizations.
Properties
CAS No. |
132185-19-4 |
|---|---|
Molecular Formula |
C10H11BrO4 |
Molecular Weight |
275.10 g/mol |
IUPAC Name |
methyl 2-bromo-3,4-dimethoxybenzoate |
InChI |
InChI=1S/C10H11BrO4/c1-13-7-5-4-6(10(12)15-3)8(11)9(7)14-2/h4-5H,1-3H3 |
InChI Key |
OYSCOSFTJVBYAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)OC)Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-3,4-dimethoxybenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3,4-dimethoxybenzoate. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3,4-dimethoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding methyl 3,4-dimethoxybenzoate.
Oxidation: Oxidative reactions can convert the methoxy groups to hydroxyl groups or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Nucleophilic Substitution: Products include methyl 3,4-dimethoxybenzoate derivatives with various substituents replacing the bromine atom.
Reduction: The major product is methyl 3,4-dimethoxybenzoate.
Oxidation: Products may include methyl 3,4-dihydroxybenzoate or other oxidized derivatives.
Scientific Research Applications
Methyl 2-bromo-3,4-dimethoxybenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is utilized in the synthesis of polymers and other advanced materials.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties
Mechanism of Action
The mechanism of action of methyl 2-bromo-3,4-dimethoxybenzoate depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups, leading to specific biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Position and Electronic Effects
Methyl 2-Bromo-4,5-dimethoxybenzoate
- Structure : Bromine at position 2, methoxy groups at 4 and 4.
- Comparison : Positional isomerism significantly alters reactivity. The 3,4-dimethoxy configuration in the target compound provides steric and electronic advantages for forming benzodioxole rings (e.g., via dibromomethane in DMF) compared to 4,5-dimethoxy derivatives .
Methyl 2-Bromo-3,5-dinitrobenzoate
- Structure : Bromine at position 2, nitro groups at 3 and 5.
- Comparison : Nitro groups are strong electron-withdrawing substituents, reducing the aromatic ring’s electron density. This contrasts with methoxy groups (electron-donating), making the nitro-substituted ester more reactive in nucleophilic aromatic substitutions but less stable under acidic conditions .
Functional Group Variations
2-Bromo-3,4-dimethoxybenzoic Acid
- Structure : Carboxylic acid derivative of the target compound.
- Comparison : The carboxylic acid exhibits a higher melting point (203–204°C) due to hydrogen bonding, whereas the methyl ester lacks such interactions, likely resulting in a lower melting point .
Methyl 4-Bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate
Data Tables
Biological Activity
Methyl 2-bromo-3,4-dimethoxybenzoate is an organic compound with significant potential in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
This compound has a molecular formula of CHBrO and a molecular weight of 275.10 g/mol. The compound features a bromine atom at the second position and methoxy groups at the third and fourth positions of the aromatic ring, contributing to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The bromine atom and methoxy groups enhance its reactivity, allowing it to participate in nucleophilic substitution reactions. This reactivity can lead to the inhibition or activation of specific biochemical pathways through interactions with enzymes or receptors.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies have reported minimum inhibitory concentrations (MICs) in the range of 6.25 mg/mL to 50 mg/mL against resistant strains like XDR-Salmonella Typhi .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit cancer cell proliferation through mechanisms such as inducing apoptosis or inhibiting specific signaling pathways. The presence of the bromine atom may enhance its ability to interact with target proteins involved in cancer progression.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Efficacy : A study evaluating its activity against XDR-Salmonella Typhi found that the compound had a significant inhibitory effect, with MIC values indicating potent activity compared to standard antibiotics .
- Cytotoxicity Assessment : In cellular assays using B16F10 murine melanoma cells, this compound demonstrated low cytotoxicity at concentrations below 20 µM over 48 hours, suggesting a favorable safety profile for further development as an anticancer agent .
- Tyrosinase Inhibition : The compound has shown potential as a tyrosinase inhibitor, which is relevant for treating hyperpigmentation disorders. Its analogs were evaluated for their ability to inhibit mushroom tyrosinase activity, with some exhibiting IC values significantly lower than standard inhibitors like kojic acid .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 2-bromo-3,5-dimethoxybenzoate | Bromine at position 2; methoxy at 3 and 5 | Potential different biological activity profile |
| Methyl 4-bromo-3,5-dimethoxybenzoate | Bromine at position 4; methoxy at 3 and 5 | Different electronic properties due to substitution |
| Methyl 6-bromo-3,4-dimethoxybenzoate | Bromine at position 6; methoxy at 3 and 4 | May exhibit distinct reactivity patterns |
This table illustrates how variations in substituent positions affect the compound's reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
